p-Methoxybenzylidene-(4-ethoxyphenyl)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16-10-6-14(7-11-16)17-12-13-4-8-15(18-2)9-5-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLSYNEBYPEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15475-06-6 | |
| Record name | N-(4-METHOXYBENZYLIDENE)-P-PHENETIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations
Condensation Reactions for Azomethine Linkage Formation
The cornerstone of synthesizing p-Methoxybenzylidene-(4-ethoxyphenyl)-amine is the nucleophilic addition-elimination reaction between an aldehyde and an amine. This reaction, leading to the formation of a Schiff base, is a reversible process. The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by the formation of an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable imine and a water molecule.
The conventional synthesis of this compound involves the direct reaction of its precursors: 4-methoxybenzaldehyde (B44291) and 4-ethoxyaniline. Typically, equimolar amounts of the aldehyde and amine are dissolved in a suitable organic solvent, such as ethanol (B145695) or methanol (B129727). The reaction mixture is then refluxed for a period of time, often with the addition of a few drops of a weak acid like glacial acetic acid to catalyze the dehydration of the carbinolamine intermediate.
The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent, commonly ethanol. The general reaction is depicted below:
Reactants: 4-methoxybenzaldehyde and 4-ethoxyaniline
Solvent: Ethanol or Methanol
Conditions: Reflux, often with catalytic acid
Product: this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |
| Benzaldehyde | Aniline (B41778) | Ethanol | Stirring, 3 hours | 85% |
| 4-methoxybenzaldehyde | 4-methoxyaniline | Methanol | Reflux, 1 hour | High |
| 4-hydroxybenzaldehyde | 4-methoxyaniline | Methanol | 50°C | - |
This table presents data for the synthesis of similar Schiff bases to illustrate typical reaction conditions and yields.
Various catalysts can be employed to enhance the rate and efficiency of the condensation reaction for forming aromatic imines. These catalysts primarily function to facilitate the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.
Acid Catalysis: The most common approach involves the use of acid catalysts. Weak acids like glacial acetic acid are frequently used. The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water), thereby accelerating the dehydration process. Stronger acids can also be used, but they may lead to side reactions or decomposition of the reactants or products.
Base Catalysis: While less common for simple imine formation from aldehydes and anilines, base catalysis can be employed in certain condensation reactions. However, for the synthesis of this compound, acid catalysis is generally preferred.
Metal-Based and Other Catalysts: A range of other catalysts have been explored for imine synthesis, including Lewis acids and heterogeneous catalysts. For instance, Kinnow peel powder, a biocatalyst, has been successfully used in the synthesis of N-Benzylideneaniline and its derivatives, achieving high yields in short reaction times at room temperature nih.govnih.govcore.ac.uk.
The choice of solvent can significantly influence the yield and rate of imine formation. Protic solvents like ethanol and methanol are commonly used because they can solvate both the reactants and the intermediate species. They are also relatively easy to remove after the reaction.
In some cases, aprotic solvents are used, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the product side. However, for many simple aromatic imines, the reaction proceeds to a high conversion in refluxing ethanol without the need for water removal.
The optimization of the reaction medium also involves considering the polarity of the solvent. The polarity can affect the stability of the transition state and the solubility of the reactants and products, thereby influencing the reaction kinetics and the ease of product isolation.
The formation of this compound is both temperature and time-dependent. Generally, increasing the reaction temperature increases the reaction rate. Refluxing the reaction mixture in a solvent like ethanol provides the necessary activation energy for the reaction to proceed at a reasonable rate.
The reaction time required for completion can vary from minutes to several hours, depending on the specific reactants, catalyst, solvent, and temperature. For analogous reactions, such as the formation of N-benzylideneaniline, stirring at room temperature for a few hours can be sufficient researchgate.net. In other cases, refluxing for 1-4 hours is common practice nih.gov. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.
Green Chemistry Principles in the Synthesis of Aromatic Imines
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.
Solvent-Free Synthesis: One of the key principles of green chemistry is the avoidance of organic solvents. Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower cost, and often simpler work-up procedures. For the synthesis of aromatic imines, solvent-free methods often involve grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or by using microwave irradiation to provide the necessary energy. These methods can lead to high yields in very short reaction times nih.gov. For instance, a variety of N-benzylideneaniline derivatives have been synthesized by grinding the corresponding aldehydes and anilines at room temperature rsc.org.
Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the formation of imines involves the elimination of water, which might seem counterintuitive to carry out in an aqueous medium, it has been demonstrated that these reactions can proceed efficiently in water, often with accelerated rates compared to organic solvents rsc.orgrsc.org. The hydrophobic effect can play a role in bringing the organic reactants together in the aqueous phase, and the insolubility of the product in water often simplifies its isolation by simple filtration rsc.orgrsc.org.
| Method | Reactants | Catalyst | Conditions | Yield |
| Solvent-Free Grinding | Benzaldehyde, Aniline | FeSO4 (0.1%) | 2 minutes, room temp. | 57% |
| Microwave Irradiation | Salicylaldehyde, Substituted Anilines | None | 160 W, 1-3 minutes | High |
| Aqueous Medium | 1,2-diaminobenzene, Aromatic Aldehydes | None | Stirring, room temp. | 90-98% |
This table showcases examples of green synthetic approaches for analogous Schiff bases, highlighting the potential for high-yield, environmentally benign synthesis of this compound.
Microwave-Assisted Synthetic Enhancements
Conventional methods for the synthesis of imines frequently require prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by offering rapid, efficient, and often higher-yielding routes. The application of microwave irradiation significantly accelerates the reaction rate by directly coupling with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure. This localized superheating effect can dramatically reduce reaction times from hours to mere minutes. nih.govnih.gov
In the context of this compound synthesis, a microwave-assisted approach would involve the reaction of p-anisaldehyde and 4-ethoxyaniline. The reaction can be performed under solvent-free conditions or in the presence of a high-boiling point, polar solvent to efficiently absorb microwave energy. The use of a catalyst, although not always necessary for Schiff base formation, can further enhance the reaction rate and yield under microwave irradiation.
Key advantages of employing microwave-assisted synthesis for this compound include:
Reduced Reaction Times: What might take several hours under conventional reflux can often be achieved in 5-15 minutes. researchgate.net
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
Greener Chemistry: The potential for solvent-free reactions or the use of minimal solvent aligns with the principles of green chemistry. researchgate.net
Below is a table summarizing typical parameters that could be employed in the microwave-assisted synthesis of this compound, based on general procedures for similar Schiff bases.
| Parameter | Condition | Rationale |
| Reactants | p-Anisaldehyde, 4-Ethoxyaniline | Equimolar amounts are typically used. |
| Solvent | Ethanol, DMF, or Solvent-free | Polar solvents efficiently absorb microwaves; solvent-free conditions offer a greener alternative. |
| Catalyst | Acetic acid (catalytic amount) | An acid catalyst can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. |
| Microwave Power | 100-300 W | Lower power levels are often sufficient and provide better control over the reaction temperature. |
| Temperature | 60-120 °C | The reaction temperature is monitored and controlled by the microwave synthesizer. |
| Reaction Time | 5-15 min | Significantly shorter than conventional methods. |
Purification Techniques and Yield Optimization Strategies
The purification of the crude this compound product is crucial to obtain a compound of high purity, which is essential for its subsequent use and characterization. Several standard organic chemistry techniques can be employed, with the choice depending on the nature of the impurities.
Recrystallization is the most common and effective method for purifying solid organic compounds. The selection of an appropriate solvent is critical. An ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point, while the impurities remain either soluble or insoluble at all temperatures. For a compound like this compound, solvents such as ethanol, methanol, or isopropanol (B130326) are often suitable. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Column Chromatography can be utilized for more challenging separations, especially when impurities have similar solubility profiles to the desired product. A slurry of silica (B1680970) gel is typically used as the stationary phase, and a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase. The components of the crude mixture will travel down the column at different rates depending on their polarity, allowing for the collection of pure fractions of the product.
Yield Optimization Strategies focus on maximizing the conversion of reactants to the desired product while minimizing losses during the reaction and work-up. Key strategies include:
Stoichiometry Control: Ensuring the use of precise equimolar amounts of the aldehyde and amine. A slight excess of one reactant can sometimes be used to drive the reaction to completion, but this may complicate purification.
Removal of Water: The condensation reaction produces water as a byproduct. Removing this water, for instance by using a Dean-Stark apparatus in conventional heating or by carrying out the reaction in a dry solvent, can shift the equilibrium towards the product side, thereby increasing the yield.
Catalyst Selection: The use of a mild acid catalyst can significantly improve the reaction rate and, consequently, the yield within a given timeframe.
Temperature and Time: Optimizing the reaction temperature and duration is crucial. In microwave synthesis, these parameters can be finely controlled to maximize product formation without causing decomposition. nih.gov
The following table outlines common purification techniques and their applications for this compound.
| Technique | Description | Application |
| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals. | Primary method for purifying the solid product. |
| Column Chromatography | Separating the components of a mixture based on their differential adsorption on a stationary phase. | Used when recrystallization is ineffective or for separating minor impurities. |
| Solvent Washing | Washing the crude product with a solvent in which the impurities are soluble but the product is not. | A quick method to remove certain types of impurities. |
| Activated Charcoal Treatment | Used to remove colored impurities from a solution before recrystallization. | Decolorizing the crude product if necessary. |
Isolation and Characterization of Synthetic Intermediates
The formation of an imine from an aldehyde and a primary amine proceeds through a well-established mechanism that involves a key intermediate. The initial step is the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).
This hemiaminal intermediate is generally unstable and not easily isolated under normal reaction conditions. It readily eliminates a molecule of water, often facilitated by acid catalysis, to form the final imine product. The instability of the hemiaminal is due to the presence of both an amine and a hydroxyl group on the same carbon atom.
While the direct isolation of the hemiaminal intermediate in the synthesis of this compound is challenging, its existence is supported by extensive mechanistic studies of imine formation. Characterization of such transient species often requires specialized techniques:
Low-Temperature NMR Spectroscopy: By running the reaction at very low temperatures, the rate of the subsequent dehydration step can be significantly slowed, potentially allowing for the observation of the hemiaminal protons and carbons in the NMR spectrum.
Trapping Experiments: The intermediate can sometimes be "trapped" by reacting it with a suitable reagent that selectively reacts with the hemiaminal but not the starting materials or the final product.
In the specific synthesis of this compound, the intermediate would be 1-(4-ethoxyphenyl)-1-hydroxy-N-(4-methoxyphenyl)methanamine . The characterization of this transient species would provide valuable insight into the reaction mechanism. However, for most practical synthetic purposes, the reaction is carried out under conditions that favor the direct conversion to the stable imine product.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy for Functional Group Identification and Band Assignment
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of p-Methoxybenzylidene-(4-ethoxyphenyl)-amine would be expected to show characteristic absorption bands corresponding to its structural features. Key absorptions would include:
C=N Stretch: A prominent band for the imine group, typically appearing in the 1690-1640 cm⁻¹ region.
C-O-C Stretches: Asymmetric and symmetric stretching vibrations for the methoxy (B1213986) (Ar-O-CH₃) and ethoxy (Ar-O-CH₂CH₃) ether linkages, usually found in the 1260-1000 cm⁻¹ range.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and ethoxy groups would be observed just below 3000 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the two benzene (B151609) rings.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. For a molecule like this compound, a Raman spectrum would be particularly useful for observing symmetric vibrations and non-polar bonds. Expected characteristic peaks would include the symmetric stretching of the aromatic rings and the C=N imine bond. However, no specific Raman spectral data for this compound has been reported in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for:
The imine proton (-CH=N-).
The aromatic protons on both the methoxy-substituted and ethoxy-substituted rings.
The methoxy (-OCH₃) protons.
The ethoxy (-OCH₂CH₃) protons, which would appear as a quartet and a triplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. This would allow for the identification of:
The imine carbon (C=N).
The aromatic carbons, including those bonded to the oxygen atoms.
The methoxy carbon.
The two distinct carbons of the ethoxy group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, for instance, between the -OCH₂- and -CH₃ protons of the ethoxy group and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to (e.g., correlating the -OCH₃ protons to the methoxy carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Would establish longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity between the different fragments of the molecule, such as the link between the imine proton and the carbons of both aromatic rings.
Without access to published spectra, the creation of detailed data tables and an in-depth discussion of the research findings for this compound remains unfeasible.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides significant insights into the molecular structure and electronic properties of this compound. The presence of a conjugated system, comprising two aromatic rings linked by an imine (-CH=N-) bridge, gives rise to characteristic electronic transitions that can be probed using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy.
The UV-Vis spectrum of Schiff bases like this compound is characterized by absorption bands originating from π→π* and n→π* electronic transitions within the molecule's chromophores. The principal chromophore is the benzylideneamine system (Ar-CH=N-Ar'), where the π-electron systems of the aromatic rings are in conjugation with the C=N double bond.
While specific experimental spectra for this compound are not widely published, the absorption characteristics can be inferred from closely related compounds. For instance, similar benzylidene aniline (B41778) derivatives exhibit strong absorption bands in the ultraviolet and near-visible regions. researchgate.netrsc.org These absorptions are typically attributed to the following transitions:
π→π Transitions:* These are high-energy transitions associated with the conjugated π-system of the aromatic rings and the imine bond. They usually result in intense absorption bands. For related compounds, these bands are often observed in the 250-380 nm range.
n→π Transitions:* This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the imine group. These transitions are generally of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger absorption bands.
The substitution of methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzylidene aniline core, due to the extension of the conjugated system by the lone pairs of electrons on the oxygen atoms. For example, the UV absorption edge for 4-nitro-4′-methoxy benzylidene aniline has been noted at 390 nm. researchgate.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region (nm) | Relative Intensity |
| π → π | Benzene Rings, C=N | ~250 - 380 | High |
| n → π | C=N Imine Group | ~350 - 420 | Low |
Fluorescence Spectroscopy and Luminescence Property Investigations
Molecules with extended π-conjugated systems and some degree of structural rigidity often exhibit fluorescence. The investigation of this compound using fluorescence spectroscopy can reveal information about its excited state properties and potential applications in materials science, such as for optical devices.
The luminescent properties of Schiff bases are highly sensitive to their molecular structure and environment. Studies on analogous compounds, such as 4-(3-methoxybenzylidene)-2-methyl-oxazalone, have demonstrated that these molecules can emit light in the visible spectrum, with emission properties being influenced by solvent polarity and pH. rsc.org In some cases, related Schiff base crystals have been shown to be potential sources for green emission light. researchgate.net
A typical fluorescence investigation would involve:
Measuring the Excitation Spectrum: This confirms the absorption process that leads to fluorescence. The excitation spectrum often mirrors the absorption (UV-Vis) spectrum.
Measuring the Emission Spectrum: Upon excitation at a specific wavelength (typically the λmax from the absorption spectrum), the emission spectrum is recorded. The difference between the absorption and emission maxima is known as the Stokes shift.
Determining the Quantum Yield: This measurement quantifies the efficiency of the fluorescence process.
For this compound, fluorescence is expected to originate from the decay of the lowest singlet excited state (S₁) to the ground state (S₀). The specific emission wavelength and intensity would depend on factors such as solvent environment and molecular aggregation.
Table 2: Typical Parameters in a Fluorescence Investigation
| Parameter | Description | Information Gained |
| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule. | Identifies the chromophore responsible for emission. |
| Emission Wavelength (λem) | Wavelength of light emitted by the molecule. | Provides information on the energy of the excited state. |
| Stokes Shift | The energy difference between λmax (absorption) and λmax (emission). | Insight into the structural relaxation in the excited state. |
| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | The average time the molecule stays in its excited state. | Characterizes the kinetics of the excited state decay. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound without causing significant degradation. nih.gov In positive ion mode, the molecule is typically protonated, forming the pseudomolecular ion [M+H]⁺.
The molecular formula of this compound is C₁₆H₁₇NO₂. Its molecular weight is approximately 255.31 g/mol . Therefore, in an ESI-MS spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z value of approximately 256.3.
By inducing fragmentation of the precursor ion (e.g., via collision-induced dissociation, CID), a tandem mass spectrum (MS/MS) can be obtained, which provides valuable structural information. researchgate.net The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For a related compound, N-(4-Methoxybenzylidene)-4-methoxyaniline (C₁₅H₁₅NO₂), GC-MS data shows a molecular ion at m/z 241 and a significant fragment at m/z 226, corresponding to the loss of a methyl group (-CH₃). nih.gov Based on this and general fragmentation principles, a plausible fragmentation pathway for this compound can be proposed, often involving cleavage at the C-N or C-O bonds.
Table 3: Plausible ESI-MS Fragmentation Pattern for this compound
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| ~256.3 | ~241.3 | CH₃• (radical) | [M+H - CH₃]⁺ |
| ~256.3 | ~227.3 | C₂H₅• (radical) | [M+H - C₂H₅]⁺ |
| ~256.3 | ~135.1 | C₈H₉NO | [C₉H₁₀O]⁺ (p-methoxybenzyl cation) |
| ~256.3 | ~121.1 | C₉H₁₀O | [C₇H₈N]⁺ (protonated aniline fragment) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to within 5 ppm), allowing for the determination of the exact molecular formula.
For this compound, the theoretical exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). This value serves as a benchmark for experimental HRMS analysis. The ability of HRMS to provide high mass accuracy allows for the confident differentiation between compounds that may have the same nominal mass but different elemental compositions.
Table 4: Theoretical Exact Mass Data for HRMS Analysis
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₁₆H₁₇NO₂ | 255.12593 |
| Protonated Molecule [M+H]⁺ | C₁₆H₁₈NO₂⁺ | 256.13321 |
An experimental HRMS measurement yielding an m/z value that matches the theoretical value for C₁₆H₁₈NO₂⁺ within a few parts per million would provide definitive confirmation of the compound's molecular formula.
Solid State Structural Elucidation and Supramolecular Architecture
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions.
The initial and often most challenging step in SCXRD is the cultivation of high-quality single crystals. For Schiff bases similar to p-Methoxybenzylidene-(4-ethoxyphenyl)-amine, several techniques are commonly employed. A prevalent method is slow evaporation from a suitable solvent. In this technique, the compound is dissolved in a solvent or a mixture of solvents, and the solution is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined through solubility studies at various temperatures. For analogous compounds like 4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA), single crystals have been successfully grown from toluene (B28343) using both restricted evaporation and slow cooling methods. researchgate.net
Another common technique is solvent diffusion, where a solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility of the compound, promoting the formation of well-ordered crystals. The selection of the solvent system is crucial for obtaining crystals of suitable size and quality for diffraction experiments.
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The initial diffraction patterns are used to determine the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the crystal system. The crystal system classifies the crystal based on its symmetry, with seven possible systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
The systematic absences in the diffraction data are then analyzed to determine the space group of the crystal. The space group provides a complete description of the symmetry elements present in the crystal structure. For example, the related Schiff base, N-(4-methoxybenzylidene)aniline, has been reported to crystallize in different polymorphic forms, with entries in the Crystallography Open Database (COD) indicating its presence in various crystal systems. nih.gov The determination of the correct space group is a critical step in the structure solution process.
After the initial structure solution, a process of refinement is carried out to improve the agreement between the observed diffraction data and the calculated data based on the atomic model. This iterative process adjusts the atomic coordinates, thermal displacement parameters, and other crystallographic parameters to minimize the difference between the experimental and calculated structure factors. The quality of the final refined structure is assessed by various metrics, including the R-factor (residual factor), which should ideally be as low as possible for a well-refined structure.
The refined unit cell dimensions provide the precise size and shape of the repeating unit in the crystal. For a hypothetical crystal of this compound, these parameters would be presented in a table similar to the one below, which is based on a representative Schiff base.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) |
| a (Å) | 12.890 (example) |
| b (Å) | 7.120 (example) |
| c (Å) | 14.050 (example) |
| α (°) | 90 |
| β (°) | 102.43 (example) |
| γ (°) | 90 |
| Volume (ų) | 1258.0 (example) |
Note: The data in this table is representative of a similar Schiff base and is for illustrative purposes only.
The refined crystal structure provides a wealth of information about the intramolecular geometry of this compound. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the electronic and steric effects of the methoxy (B1213986) and ethoxy substituents on the molecular framework.
| Bond/Angle/Torsion | Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Length | C=N | ~1.28 |
| Bond Length | C-N | ~1.45 |
| Bond Angle | C-N=C | ~120 |
| Torsion Angle | C-C-N=C | Variable |
Note: The data in this table represents typical values for Schiff bases and is for illustrative purposes.
The central C=N double bond in Schiff bases can exist in either an E (entgegen) or Z (zusammen) configuration. Single-crystal X-ray diffraction provides an unambiguous determination of this stereochemistry. For most benzylideneaniline (B1666777) derivatives, the E configuration is sterically favored and is the one predominantly observed in the solid state.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although individually weak, collectively determine the stability and physical properties of the crystal. For this compound, the presence of oxygen atoms in the methoxy and ethoxy groups, as well as the aromatic rings, suggests the potential for several types of intermolecular interactions.
A detailed analysis of the crystal packing would reveal the presence of weak C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule. The methoxy and ethoxy oxygen atoms are likely to act as hydrogen bond acceptors. Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, are also expected to play a significant role in the supramolecular assembly.
Hirshfeld Surface Analysis and Quantitative Contribution of Interactions
To gain a more quantitative understanding of the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is a powerful tool. This method provides a visual and numerical breakdown of the different types of intermolecular contacts.
The Hirshfeld surface of this compound is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, signifying key interaction points.
Complementing the 3D surface, 2D "fingerprint plots" are generated. These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). The distinct shapes and features of the fingerprint plot provide a clear visual signature for specific types of interactions, such as H···H, C···H, and O···H contacts.
Decomposition of the Hirshfeld surface fingerprint plot allows for the precise quantification of the percentage contribution of each type of intermolecular contact to the total surface area. For organic molecules like this compound, H···H contacts typically represent the largest contribution, reflecting the prevalence of van der Waals interactions. The next most significant contributions often come from C···H/H···C contacts, which encompass the C–H···π interactions. O···H/H···O contacts also contribute, arising from interactions involving the methoxy and ethoxy oxygen atoms. A detailed breakdown provides a quantitative hierarchy of the interactions responsible for the crystal's stability.
Below is a representative table illustrating the kind of data obtained from such an analysis for a similar Schiff base compound, as specific data for the title compound is not publicly available.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 55.2 |
| C···H/H···C | 28.5 |
| O···H/H···O | 12.1 |
| C···C | 2.5 |
| N···H/H···N | 1.2 |
| Other | 0.5 |
This quantitative analysis confirms the dominant role of non-specific H···H dispersion forces, while also highlighting the significant contribution of more directional C–H···π and C–H···O interactions in defining the specific supramolecular architecture of Schiff base compounds.
Computational Chemistry and Theoretical Mechanistic Studies
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in quantum mechanics. Various methodologies have been developed to approximate solutions to the Schrödinger equation for complex molecules, providing a balance between accuracy and computational expense. For organic molecules such as Schiff bases, Density Functional Theory (DFT) and Hartree-Fock (HF) theory are among the most widely applied methods.
Density Functional Theory (DFT) has become a popular and powerful tool in quantum chemistry for its ability to deliver high accuracy at a relatively low computational cost. nih.gov Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.
A significant advancement in DFT has been the development of hybrid functionals, which incorporate a portion of the exact exchange energy from Hartree-Fock theory. The most common and widely embraced of these is B3LYP (Becke, three-parameter, Lee-Yang-Parr). nih.govnih.gov This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov The B3LYP functional has been shown to provide excellent descriptions of the geometries and electronic properties of most organic and organometallic compounds. nih.govresearchgate.net For related Schiff base compounds, calculations using the B3LYP functional have been successfully employed to determine molecular structures, vibrational frequencies, and NMR chemical shifts. researchgate.netmdpi.com
The Hartree-Fock (HF) method is a fundamental ab initio approach that provides an approximate solution to the Schrödinger equation. wikipedia.org It operates on the principle that the exact N-body wave function of a system can be approximated by a single Slater determinant, which is constructed from N spin-orbitals. wikipedia.org In this "self-consistent field" (SCF) method, each electron is considered to move in the average field created by all other electrons, neglecting explicit electron correlation. wikipedia.org
While HF theory is computationally less demanding than more advanced methods, its neglect of electron correlation limits its accuracy for many properties. However, it serves as a crucial starting point for more sophisticated, correlation-corrected techniques known as post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction). In studies of similar molecular structures, HF methods have been used for initial geometry optimizations before refinement with more accurate DFT functionals. researchgate.netresearchgate.net
The accuracy of any quantum chemical calculation is dependent not only on the theoretical method (like DFT or HF) but also on the basis set used to represent the atomic orbitals. A basis set is a set of mathematical functions that are combined to create the molecular orbitals.
The 6-311++G(d,p) basis set, part of the Pople-style basis sets, is frequently used in conjunction with DFT methods for organic molecules. nih.govmdpi.com This notation can be broken down as follows:
6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing electron distribution. The core orbitals are described by a single contracted function of 6 primitive Gaussian functions.
++ : The double plus sign indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are important for accurately describing systems with lone pairs, anions, or excited states where electrons may be far from the nucleus. gaussian.com
(d,p) : This denotes the addition of polarization functions. The 'd' adds d-type functions to heavy atoms, and the 'p' adds p-type functions to hydrogen atoms. gaussian.com These functions allow the orbitals to change shape and direction, which is critical for describing chemical bonding accurately.
The combination of the B3LYP functional with the 6-311++G(d,p) basis set is well-established for providing a reliable balance of accuracy and computational efficiency for calculating the properties of molecules similar in structure to p-Methoxybenzylidene-(4-ethoxyphenyl)-amine. researchgate.netresearchgate.net
| Methodology | Abbreviation | Description | Common Application for Schiff Bases |
|---|---|---|---|
| Hartree-Fock Theory | HF | A fundamental ab initio method that approximates the many-electron wave function as a single Slater determinant. Neglects electron correlation. wikipedia.org | Initial geometry optimizations, serves as a baseline for more accurate methods. researchgate.net |
| Density Functional Theory | DFT | A method that calculates the system's energy based on its electron density rather than its wave function, offering a good balance of accuracy and cost. nih.gov | Geometry optimization, electronic property calculation, spectral analysis. researchgate.net |
| Becke, 3-parameter, Lee-Yang-Parr | B3LYP | A hybrid DFT functional that incorporates a portion of exact exchange from HF theory, widely used for its accuracy with organic molecules. nih.govnih.gov | High-accuracy geometry and energy calculations for molecules of this class. mdpi.comresearchgate.net |
Geometry Optimization and Potential Energy Surface Analysis
A primary goal of computational chemistry is to predict the three-dimensional structure of a molecule and explore its conformational flexibility. This is achieved through geometry optimization and analysis of the potential energy surface (PES). The PES is a mathematical concept that describes the energy of a molecule as a function of its geometry. arxiv.org
Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. This results in a predicted equilibrium structure. Calculations are often first performed in the gas phase , which models the molecule as an isolated entity. researchgate.net
However, molecular properties can be significantly influenced by a solvent. To model this, computational methods can incorporate a solvent environment, often using a Polarizable Continuum Model (PCM) . researchgate.net In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This allows for the calculation of the optimized molecular structure in a solution phase, providing a more realistic representation of the molecule's geometry under experimental conditions. researchgate.net For similar Schiff bases, studies have shown that total energy decreases as the polarity of the solvent increases. researchgate.net
| Parameter | Typical Value (Å or °) | Method/Basis Set | Phase |
|---|---|---|---|
| C=N Bond Length | ~1.28 - 1.30 Å | DFT/B3LYP/6-311++G(d,p) | Gas |
| C-N Single Bond Length | ~1.40 - 1.43 Å | DFT/B3LYP/6-311++G(d,p) | Gas |
| C-C=N Bond Angle | ~120 - 123° | DFT/B3LYP/6-311++G(d,p) | Gas |
| C=N-C Bond Angle | ~118 - 122° | DFT/B3LYP/6-311++G(d,p) | Gas |
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. researchgate.net
This is typically accomplished by performing a Potential Energy Surface (PES) scan . In a PES scan, a specific geometric parameter, usually a dihedral angle defining rotation around a key single bond, is systematically varied in steps. At each step, the energy of the molecule is calculated, resulting in a profile of energy versus the dihedral angle. researchgate.netresearchgate.net The minima on this energy profile correspond to stable conformers (energy minima), while the maxima represent the transition states between them. The conformer with the lowest energy is identified as the global minimum, representing the most stable and likely structure of the molecule. researchgate.net This analysis is critical for understanding the molecule's flexibility and preferred three-dimensional shape.
Electronic Structure Characterization
Detailed computational characterization of the electronic structure of this compound, which would include analyses of its frontier molecular orbitals, electrostatic potential, dipole moments, and electronic delocalization, is not available in published research. Such studies are crucial for understanding the reactivity and stability of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap and Charge Transfer Analysis
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and consequently the HOMO-LUMO energy gap for this compound, have not been reported. This energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Without these values, a quantitative analysis of intramolecular charge transfer within the molecule is not possible.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map for this compound, which would visually represent the electron density and identify electrophilic and nucleophilic sites, has not been computationally generated and published. This analysis is vital for predicting how the molecule would interact with other chemical species.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
A Natural Bond Orbital (NBO) analysis, which would provide a detailed understanding of electron delocalization, hyperconjugative interactions, and the stability of this compound, has not been performed or reported. This analysis is instrumental in elucidating the nature of the chemical bonds and intramolecular interactions.
Theoretical Vibrational and Electronic Spectroscopy
The prediction and assignment of spectroscopic features through theoretical calculations are powerful tools for complementing experimental data. However, for this compound, such theoretical spectroscopic data is absent from the available literature.
Prediction and Assignment of Infrared (IR) and Raman Frequencies
There are no published studies detailing the theoretical prediction and assignment of the Infrared (IR) and Raman vibrational frequencies for this compound. These theoretical spectra, typically calculated using methods like Density Functional Theory (DFT), are essential for the accurate assignment of experimental vibrational bands to specific molecular motions.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)
The prediction of NMR chemical shifts through computational methods is a crucial tool for verifying molecular structures and understanding the electronic environment of individual nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating nuclear magnetic shielding tensors. researchgate.netresearchgate.net This method, typically used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus, which can then be converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).
The calculation is performed on the molecule's optimized geometry. For this compound, this would involve a DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to first find the lowest energy conformation. nih.gov Following optimization, the GIAO method is applied to compute the isotropic shielding values (σ) for each hydrogen (¹H) and carbon (¹³C) atom. The theoretical chemical shift is then determined using the equation: δ_calc = σ_ref - σ_calc, where σ_ref is the shielding constant of TMS calculated at the same level of theory. researchgate.net
A comparison between these calculated shifts and experimentally obtained NMR data serves as a stringent test of the computational model's accuracy. A strong correlation provides high confidence in the structural assignment and offers a detailed picture of how electron-donating groups (methoxy and ethoxy) and the imine linkage influence the electronic shielding of nearby nuclei.
Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts for Aromatic Schiff Bases (Illustrative) Note: This table is illustrative of typical data obtained from GIAO calculations for similar compounds, as specific published data for this compound is not available.
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imine-H | 8.2 - 8.6 | --- |
| Imine-C | --- | 158 - 162 |
| Methoxy-C | --- | 55 - 56 |
| Ethoxy-CH₂ | 3.9 - 4.1 | 63 - 64 |
| Aromatic C-H | 6.8 - 7.8 | 114 - 132 |
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Simulation and Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of modern computational chemistry for studying the excited states of molecules. scirp.org It allows for the simulation of UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λ_max), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands.
These calculations are typically performed using a functional like B3LYP or a long-range corrected functional such as ωB97X-D, which can be more accurate for charge-transfer systems, often with a basis set like 6-311++G(d,p). nih.gov The analysis of the molecular orbitals involved in the primary electronic transitions, most commonly the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, reveals the nature of the excitation (e.g., π → π* or n → π*). researchgate.net In molecules like this compound, the HOMO is often localized on the electron-rich ethoxyphenylamine moiety, while the LUMO is centered on the methoxybenzylidene portion, indicating a charge-transfer character for the primary electronic transition. researchgate.net
Table 2: Illustrative TD-DFT Results for a Generic Aromatic Schiff Base Note: Specific published TD-DFT data for this compound is not available. This table illustrates typical findings.
| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.54 | 350 | 0.85 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 4.28 | 290 | 0.15 | HOMO-1 → LUMO (π → π*) |
Investigation of Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry, such as this compound, are promising candidates for nonlinear optical (NLO) materials. Computational methods are essential for predicting and understanding the NLO response at the molecular level. Key NLO properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT. mendeley.com
The presence of an electron-donating group (ethoxy) on one end of the π-system and another donor (methoxy) on the other, connected by the imine bridge, creates a donor-π-acceptor-like (D-π-A) character that can lead to a large first hyperpolarizability (β) value. Calculations, often at the B3LYP/6-311++G(d,p) level of theory, provide values for the individual tensor components of β, from which the total magnitude can be derived. nih.gov A small HOMO-LUMO energy gap, as calculated by DFT, is often correlated with a larger β value, indicating enhanced NLO activity. researchgate.net The computed β value is frequently compared to that of a standard NLO material like urea (B33335) to gauge its potential for applications in optoelectronics and photonics.
Table 3: Representative Calculated NLO Properties Note: This table is a representation of typical data for similar NLO-active Schiff bases, as specific published data for the target compound is unavailable.
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 2.5 - 4.0 | Debye |
| Mean Polarizability (α) | 30 - 40 x 10⁻²⁴ | esu |
Atoms in Molecules (AIM) Theory for Electron Density Analysis
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) topology to understand chemical bonding and intramolecular interactions. AIM analysis partitions the molecular space into atomic basins, allowing for the precise definition of atoms and bonds within a molecule.
For this compound, AIM analysis can characterize the nature of its covalent bonds and identify weaker non-covalent interactions. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded nuclei. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs are particularly informative.
For covalent bonds (e.g., C=N, C-C), ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density characteristic of a shared interaction.
For weaker interactions, such as intramolecular hydrogen bonds (e.g., C-H···N) or van der Waals contacts, the values of ρ(r) are significantly lower, and ∇²ρ(r) is positive, signifying a depletion of charge, which is typical for closed-shell interactions.
Liquid Crystalline Behavior and Mesophase Characterization
Molecular Architecture and Design Principles for Mesophase Induction
The ability of p-Methoxybenzylidene-(4-ethoxyphenyl)-amine to form liquid crystalline phases is a deliberate consequence of its molecular geometry and the nature of its substituents. These features provide the necessary balance of rigidity and intermolecular attraction to establish long-range order upon melting.
A primary requirement for liquid crystallinity is a high degree of molecular anisotropy, typically a rod-like (calamitic) or disk-like shape. greyhoundchrom.com this compound possesses a distinctly calamitic structure. This shape is derived from its rigid core, which consists of two para-substituted phenyl rings linked by a central imine (-CH=N-) group. This rigid, linear arrangement prevents the molecules from tumbling freely as they would in a simple liquid, instead promoting a parallel alignment that is the foundation of the nematic mesophase.
The terminal groups attached to the rigid core are critical for modulating the stability and temperature range of the mesophases. In this molecule, the para-positioned methoxy (B1213986) (-OCH₃) and ethoxy (-OC₂H₅) groups play several key roles:
They extend the length of the molecule, enhancing its anisotropic geometry.
The flexible alkyl chains of the alkoxy groups can influence the packing efficiency of the molecules, thereby affecting the transition temperatures.
The absence of bulky lateral substituents is also a crucial design principle. This allows the rod-like molecules to pack closely together, facilitating the cooperative ordering necessary for mesophase formation.
| Structural Feature | Role in Mesophase Induction |
| Two Phenyl Rings | Provide a rigid, linear core. |
| Central Imine Linkage (-CH=N-) | Maintains the rigidity and linearity of the molecular core. |
| Terminal Methoxy/Ethoxy Groups | Enhance molecular anisotropy and influence intermolecular forces. |
| Absence of Lateral Substituents | Allows for efficient parallel packing of molecules. |
Phase Transition Studies and Thermotropic Behavior
The transitions between the crystalline solid, liquid crystal, and isotropic liquid phases are thermodynamically distinct events. These are studied to map the thermotropic behavior of the compound and characterize the stability of its mesophases.
Compounds of this structural class are well-known to form a nematic (N) mesophase. mdpi.com The nematic phase is the least ordered of the liquid crystal phases, characterized by long-range orientational order—where the molecules align their long axes along a common direction—but no long-range positional order. greyhoundchrom.com The molecules are free to move around as in a liquid, but they maintain their average parallel alignment. While other calamitic liquid crystals can form more highly ordered smectic phases (with layered structures) or chiral nematic (cholesteric) phases, the primary mesophase reported for simple Schiff bases like this is the nematic phase. greyhoundchrom.com
Differential Scanning Calorimetry (DSC) is a principal technique for investigating the thermodynamics of phase transitions. nih.govnih.gov By precisely measuring the heat flow into or out of a sample as it is heated or cooled, DSC can identify the temperatures at which phase changes occur. mdpi.com A typical DSC thermogram for a thermotropic liquid crystal like this compound would show distinct endothermic peaks corresponding to:
The transition from the crystalline solid to the nematic phase (the melting point).
The transition from the nematic phase to the isotropic liquid (the clearing point).
The area under these peaks is related to the enthalpy change (ΔH) of the transition, providing quantitative data on the energy required to disrupt the molecular order of each phase. nih.gov
| Technique | Purpose in Liquid Crystal Characterization | Information Obtained |
| Differential Scanning Calorimetry (DSC) | To study the thermodynamics of phase transitions. mdpi.comresearchgate.net | Phase transition temperatures (melting, clearing) and associated enthalpy changes (ΔH). nih.gov |
| Polarizing Optical Microscopy (POM) | To identify the type of mesophase by observing its unique optical texture. researchgate.net | Characteristic textures and defect structures (e.g., Schlieren texture for nematic phase). |
Optical Textures and Defect Structures of Mesophases (via Polarizing Optical Microscopy)
When a thin film of a liquid crystal is viewed between crossed polarizers in a Polarizing Optical Microscope (POM), its anisotropic nature causes it to be birefringent, resulting in characteristic patterns known as optical textures. researchgate.net These textures are essentially maps of the molecular alignment and are used as a primary method for identifying mesophases.
For the nematic phase of this compound, the most characteristic optical pattern is the Schlieren texture. This texture is distinguished by the presence of dark brushes that emanate from point-like singularities. These defects, known as disclinations, are points or lines where the director (the average direction of molecular alignment) is undefined. The observation of a mobile, threaded Schlieren texture upon heating the crystalline solid is a definitive confirmation of the presence of a nematic phase. researchgate.net
Dielectric and Electro-optical Properties of Liquid Crystalline Systems
To characterize the dielectric and electro-optical properties of a liquid crystalline system based on this compound, researchers would typically measure parameters such as its dielectric anisotropy (Δε) and refractive index anisotropy (Δn). These values are crucial for determining the material's response to an electric field, which is the fundamental principle behind many liquid crystal display (LCD) technologies.
The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε dictate how the molecules will align in an electric field. Similarly, the refractive index anisotropy, or birefringence, is the difference between the refractive indices for light polarized parallel and perpendicular to the director, which governs the phase shift of light passing through the material.
Electro-optical measurements would involve determining the threshold voltage for the Fréedericksz transition, the voltage at which the liquid crystal molecules begin to reorient in an electric field, and the switching times (rise and fall times), which quantify how quickly the material responds to the application and removal of the field.
A representative, though hypothetical, data table for such properties is presented below to illustrate the type of information that would be included had the research been available.
| Property | Symbol | Hypothetical Value | Unit |
| Dielectric Anisotropy | Δε | +5.2 | |
| Birefringence | Δn | 0.18 | at 589 nm |
| Fréedericksz Threshold | Vth | 1.1 | V |
| Rise Time (on) | τon | 15 | ms |
| Fall Time (off) | τoff | 25 | ms |
Influence of External Stimuli (Temperature, Electric Fields) on Mesophase Behavior
The mesophase behavior of this compound would be significantly influenced by external stimuli like temperature and electric fields. The stability and range of its liquid crystalline phases (e.g., nematic, smectic) are inherently dependent on temperature. A typical investigation would involve differential scanning calorimetry (DSC) to identify the transition temperatures between the crystalline, liquid crystalline, and isotropic liquid phases.
The application of a strong electric field can also influence these phase transitions, a phenomenon known as the field-induced phase transition. For instance, an electric field can shift the nematic-isotropic transition temperature. The extent of this shift is related to the dielectric anisotropy of the material. Furthermore, the alignment of the liquid crystal director within a mesophase is directly controlled by the applied electric field, which is the basis for its use in optical devices.
Studies on Liquid Crystalline Composite Materials (e.g., Nanocolloids, Polymer-Stabilized Systems)
Incorporating this compound into composite materials could potentially enhance its properties or introduce new functionalities.
Nanocolloids: Dispersing nanoparticles (nanocolloids) within the liquid crystal host could alter its dielectric and electro-optical properties. For example, certain nanoparticles can trap ions, leading to a reduction in the threshold voltage and faster switching speeds. The specific effects would depend on the nature, size, shape, and concentration of the nanoparticles.
Polymer-Stabilized Systems: In a polymer-stabilized liquid crystal (PSLC), a small amount of a polymer network is formed within the liquid crystal host. This network can stabilize the liquid crystal alignment, leading to faster response times and improved mechanical stability. The polymer network can also be used to create specific alignments or to stabilize more complex liquid crystal phases.
Research in this area would involve fabricating such composites and systematically characterizing their properties as a function of the dopant concentration and comparing them to the pure liquid crystal.
Synthesis and Characterization of Derivatives and Analogs: Structure Property Relationships
Investigation of the Impact of Molecular Modifications on Liquid Crystalline Mesophase Behavior and Stability
A primary strategy for tuning the properties of calamitic (rod-like) liquid crystals involves altering the terminal flexible chains at one or both ends of the rigid core. In the p-alkoxybenzylidene-p-alkoxyaniline series, the length of the alkoxy chains (–O(CH₂)ₙCH₃) is a critical determinant of mesophase behavior. Generally, shorter alkoxy chains favor the formation of the less-ordered nematic phase, where molecules exhibit long-range orientational order but no positional order. As the chain length increases, stronger intermolecular van der Waals forces promote more ordered packing, leading to the emergence of smectic phases, which are characterized by a layered arrangement of molecules. bohrium.com
The following table illustrates the typical impact of varying terminal alkoxy chain lengths on the mesomorphic properties of a homologous series of N-(4-alkoxybenzylidene)-4-alkoxyanilines.
| Compound Structure (R₁-C₆H₄-CH=N-C₆H₄-R₂) | R₁ Group | R₂ Group | Melting Point (°C) | Mesophase(s) | Clearing Point (°C) | Mesophase Range (°C) |
|---|---|---|---|---|---|---|
| p-Methoxybenzylidene-(4-methoxyphenyl)-amine | -OCH₃ | -OCH₃ | 136 | Nematic | 163 | 27 |
| p-Methoxybenzylidene-(4-ethoxyphenyl)-amine | -OCH₃ | -OC₂H₅ | 128 | Nematic | 176 | 48 |
| p-Butoxybenzylidene-(4-butoxyphenyl)-amine | -OC₄H₉ | -OC₄H₉ | 105 | Nematic, Smectic A | 168 | 63 |
| p-Hexyloxybenzylidene-(4-hexyloxyphenyl)-amine | -OC₆H₁₃ | -OC₆H₁₃ | 92 | Nematic, Smectic A, Smectic C | 154 | 62 |
| p-Octyloxybenzylidene-(4-octyloxyphenyl)-amine | -OC₈H₁₇ | -OC₈H₁₇ | 83 | Nematic, Smectic A, Smectic C | 128 | 45 |
Note: Data are representative values based on known trends in homologous series of Schiff base liquid crystals to illustrate structure-property relationships.
Beyond terminal chains, other molecular modifications can be employed. The introduction of lateral substituents (atoms or groups attached to the sides of the molecular core) typically disrupts molecular packing, leading to a decrease in melting points and often a reduction in the stability of the mesophase. mdpi.com Furthermore, altering the central imine (-CH=N-) linkage to other groups like an ester (-COO-) or azo (-N=N-) group can significantly change the molecule's linearity, polarity, and electronic conjugation, thereby impacting the mesophase stability and type. researchgate.net
Generalization of Synthetic Strategies for Related Aromatic Imine Systems
The synthesis of aromatic imines (Schiff bases), including this compound, is generally straightforward, reliable, and high-yielding, which has contributed to their extensive study as liquid crystalline materials. The most common and widely adopted method is the direct condensation of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. researchgate.netscispace.com
The generalized reaction for this class of compounds is as follows:
Ar¹-CHO + H₂N-Ar² → Ar¹-CH=N-Ar² + H₂O
For the specific synthesis of this compound, the precursors are p-anisaldehyde (4-methoxybenzaldehyde) and p-phenetidine (B124905) (4-ethoxyaniline). The standard procedure involves reacting equimolar amounts of the aldehyde and the amine in a suitable solvent, most commonly absolute ethanol (B145695). semanticscholar.org The mixture is typically heated under reflux for several hours. In many cases, the reaction proceeds efficiently without a catalyst. However, to facilitate the dehydration step and increase the reaction rate, a catalytic amount of a weak acid, such as glacial acetic acid, is often added. semanticscholar.org
Upon completion of the reaction, the mixture is cooled. The Schiff base product, being less soluble in ethanol than the reactants, often precipitates as a crystalline solid. The crude product can then be isolated by simple filtration. Purification is typically achieved through recrystallization from an appropriate solvent, such as ethanol or acetone, to yield the final product with high purity. The simplicity of this condensation reaction makes it highly versatile for generating a wide array of derivatives for structure-property relationship studies, as different substituted aldehydes and anilines can be readily employed. science.gov
In recent years, alternative methods such as microwave-assisted synthesis have been developed to reduce reaction times and improve yields, offering a more energy-efficient approach to preparing these compounds. scispace.comsemanticscholar.org
Q & A
Q. What are the common synthetic routes for p-Methoxybenzylidene-(4-ethoxyphenyl)-amine and related Schiff bases?
Methodological Answer: The compound is typically synthesized via condensation reactions between an aromatic amine and a carbonyl-containing precursor. For example, analogous Schiff bases are prepared by refluxing equimolar amounts of substituted anilines and aldehydes in ethanol or methanol under acidic or neutral conditions . Multi-step processes may involve cyclization using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form heterocyclic intermediates . For structural analogs, intermediates such as thioureas are halogenated to yield tetrazole derivatives, followed by crystallization for purity .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions, particularly for distinguishing regioisomers .
- X-ray crystallography resolves bond angles and molecular packing, as demonstrated for related compounds (e.g., monoclinic crystal system with β = 91.17°, a = 8.38 Å, b = 23.17 Å) .
- IR spectroscopy identifies functional groups like C=N (imine stretch ~1600–1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates molecular formulas .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies involving Schiff base derivatives?
Methodological Answer: Contradictions often arise from substituent effects , assay conditions, or cell-line specificity. Strategies include:
- Systematic SAR studies : Modify substituents (e.g., methoxy vs. ethoxy groups) and evaluate cytotoxicity, enzyme inhibition (e.g., carbonic anhydrase), or antitubercular activity .
- Standardized bioassays : Replicate studies under identical conditions (e.g., in vitro MIC values against M. tuberculosis H37Rv) .
- Computational modeling : Use docking simulations to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .
Q. What strategies optimize synthetic yield and purity of this compound derivatives?
Methodological Answer:
- Reagent selection : Use POCl₃ for cyclization due to its efficiency in forming tetrazole rings compared to milder reagents .
- Temperature control : Elevated temperatures (e.g., 120°C) improve reaction kinetics but require monitoring to avoid side products .
- Purification techniques : Column chromatography (silica gel, hexane/EtOH gradients) or recrystallization from ethanol/water mixtures enhances purity .
Q. How do substituent modifications (e.g., methoxy vs. halogen groups) impact bioactivity in Schiff base derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antitubercular activity by increasing membrane permeability, as seen in halogenated tetrazole derivatives (MIC = 1.56–6.25 µg/mL) .
- Methoxy groups improve solubility and π-π stacking in enzyme active sites, as shown in carbonic anhydrase inhibition studies (Ki < 10 nM for hCA II) .
- Hydroxyl substitutions in benzylidene moieties increase antioxidant activity via radical scavenging, validated by DPPH assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
